molecular formula C7H13BrO2 B051003 tert-Butyl 2-bromopropanoate CAS No. 39149-80-9

tert-Butyl 2-bromopropanoate

Cat. No. B051003
CAS RN: 39149-80-9
M. Wt: 209.08 g/mol
InChI Key: CVAWKJKISIPBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-Butyl 2-bromopropanoate involves various chemical strategies, emphasizing the importance of selecting appropriate conditions to achieve high yields and purity. For instance, the use of zinc and samarium-promoted substitution reactions with methyl 2-bromopropanoate demonstrates the complexity and versatility of synthesizing tert-butyl derivatives. The reactions proceed through Barbier-type reactions or involve anomalous substitution products, highlighting the intricate interplay of reactants and catalysts (Valiullina et al., 2018).

Molecular Structure Analysis

The molecular structure of tert-Butyl 2-bromopropanoate and its derivatives has been studied through various spectroscopic and structural analysis methods, providing insight into their unique conformations and structural properties. Notable is the synthesis and characterization of complex molecules, where tert-butyl groups contribute to the molecular framework, influencing the overall molecular architecture and reactivity patterns (Gebreslasie, Jacobsen, Görbitz, 2011).

Chemical Reactions and Properties

tert-Butyl 2-bromopropanoate undergoes various chemical reactions, showcasing its reactivity and utility in organic synthesis. For instance, its role in the synthesis of PET radiotracers indicates its importance in developing diagnostic tools in medicine. The compound's reactivity with different nucleophiles and electrophiles underscores its versatility and potential for creating a wide array of chemical entities (Liu et al., 2017).

Physical Properties Analysis

The physical properties of tert-Butyl 2-bromopropanoate, such as melting and boiling points, solubility, and stability, are crucial for its handling and application in synthetic procedures. Research on the phase behavior of tert-butyl compounds under various conditions provides valuable data for optimizing synthesis and storage conditions (Reuter et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with various substrates, are essential for understanding and predicting the behavior of tert-Butyl 2-bromopropanoate in synthetic pathways. Studies on its catalytic oxidation and conversion into useful intermediates demonstrate the compound's significance in facilitating complex synthesis processes and enhancing the efficiency of chemical transformations (Cogan et al., 1998).

Scientific Research Applications

  • Zinc- and Samarium-Promoted Substitution Reactions : This study discusses the use of zinc in Barbier-type reactions involving tert-Butyl 2-bromopropanoate derivatives. The reactions with halogen derivatives led to expected substitution products, demonstrating the compound's utility in organic synthesis (Valiullina et al., 2018).

  • Precursor for PET Radiotracer Synthesis : tert-Butyl 2-bromopropanoate derivatives are used in synthesizing precursors for PET radiotracers, which are important in tumor imaging using positron emission tomography. The study showcases a convenient synthesis protocol (Liu et al., 2017).

  • Synthesis of Blue-Emitting Anthracenes : The compound is involved in synthesizing 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, leading to the creation of blue-light-emitting diodes (LEDs). This demonstrates its application in materials science and electronics (Danel et al., 2002).

  • Enantioselective Synthesis in Organic Chemistry : This research presents the enantioselective synthesis of β-alanine derivatives using tert-Butyl bromoacetate. It underscores the compound's role in creating chiral molecules, crucial in pharmaceuticals (Arvanitis et al., 1998).

  • Chemoselective Synthesis : The study explores the reaction of tert-butyl 2-bromopropanoate derivatives in the chemoselective synthesis of 2H-chromene or coumarin derivatives, highlighting its versatility in organic synthesis (Faridoon et al., 2015).

  • Palladium-Catalyzed Cross-Coupling Reactions : This research involves the synthesis and reactivity of arylpalladium complexes, where tert-Butyl 2-bromopropanoate derivatives play a role in facilitating these complex chemical reactions (Stambuli et al., 2002).

  • Synthesis of Stable Free Radicals : The hetero-Cope rearrangement of certain compounds involving tert-Butyl 2-bromopropanoate leads to the synthesis of stable free radicals, important in various chemical processes (Marx & Rassat, 2002).

  • Asymmetric Oxidation Applications : This paper discusses the catalytic asymmetric oxidation of tert-butyl disulfide, highlighting the compound's potential in asymmetric synthesis, a key area in drug development (Cogan et al., 1998).

Safety And Hazards

While specific safety and hazard information for “tert-Butyl 2-bromopropanoate” is not detailed in the available resources, general safety measures for handling similar compounds include using personal protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .

properties

IUPAC Name

tert-butyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAWKJKISIPBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337887
Record name tert-Butyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-bromopropanoate

CAS RN

39149-80-9
Record name 1,1-Dimethylethyl 2-bromopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39149-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-bromopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.200.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-bromopropionyl bromide (25 g.) in dry chloroform (50 ml.) was dropwise added with stirring and ice-cooling to a solution of N,N-dimethylaniline (24 g.) in t-butanol (11 g.) and the mixture was refluxed for 2 hours. After cooling, the reaction mixture was poured into 6 N sulfuric acid (150 ml.) and extracted with ether. The extract was in turn washed with 6 N sulfuric acid, water, a 10% potassium carbonate aqueous solution and water and dried over magnesium sulfate. The solvent was distilled off to give oil of t-butyl 2-bromopropionate (21 g.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Isobutylene (2.4 g, 42.8 mmoles) was condensed into a pressure bottle at −15° C. Dioxane (6 mL) and 2-bromopropionic acid (3.5 mL, 38.9 mmoles) were added and the mixture was stirred for 5 min, warmed to −10° C., and concentrated sulfuric acid (250 μL) was added. The bottle was scaled, the reaction mixture was stirred overnight at room temperature, and the bottle was then opened and the contents poured into dichloromethane (50 mL). The solution was washed with 2096 potassium carbonate (50 mL), water (50 ml), dried over anhydrous magnesium sulfate and evaporated to give t-butyl bromopropionate (2.17 g, 27%). 1HMR (CDCl3, δ): 4.31 (1H, q, 7.1 Hz), 1.81 (3H, d, 7.1 Hz), 1.52 (9H, s).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
250 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-bromopropanoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-bromopropanoate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-bromopropanoate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-bromopropanoate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-bromopropanoate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-bromopropanoate

Citations

For This Compound
26
Citations
T Liu, C Sun, X Xing, L Jing, R Tan, Y Luo… - Bioorganic & medicinal …, 2012 - Elsevier
… Reagents and conditions: (a) K 2 CO 3 and benzenethiol, stirred for 0.5 h at rt; then compound 1 in DMF was added, and stirred for 2 h at rt; (b) K 2 CO 3 , tert-butyl 2-bromopropanoate, …
Number of citations: 51 www.sciencedirect.com
SD Bull, SG Davies, SW Epstein, AC Garner, N Mujtaba… - Tetrahedron, 2006 - Elsevier
… )-methyl 2-bromopropanoate 33 gave diketopiperazine 37 in 92% de, and in 87% yield and >98% de after chromatography, while alkylation of 2 with (RS)-tert-butyl 2-bromopropanoate …
Number of citations: 33 www.sciencedirect.com
X Hao, Z Xu, H Lu, X Dai, T Yang, X Lin, F Ren - Organic Letters, 2015 - ACS Publications
… Activated alkyl bromide 5g (tert-butyl 2-bromopropanoate) afforded a higher N-/O-alkylation ratio (10:1) with good isolated yield (75%, entry 12). In the IR spectra, strong bands between …
Number of citations: 45 pubs.acs.org
W Yu, Y Deng, D Sloman, D Li, K Liu, X Fradera… - Bioorganic & Medicinal …, 2021 - Elsevier
A series of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold were identified with good cellular and human …
Number of citations: 6 www.sciencedirect.com
M Saito, Y Kamei, K Kuribara, M Yoshioka… - The Journal of …, 1998 - ACS Publications
… Compounds 4b−d were prepared from o-tolualdehyde and ethyl 2-bromo-2-methylpropanoate (2b), isopropyl 2-bromopropropanoate (2c), and tert-butyl 2-bromopropanoate (2d), …
Number of citations: 20 pubs.acs.org
W Nguyen, MG Dans, A Ngo, MR Gancheva… - European Journal of …, 2021 - Elsevier
… Intermediate 2 was then alkylated with tert-butyl 2-bromopropanoate and subjected to acidic deprotection conditions to afford the carboxylic acid as a hydrochloride salt (3). Finally, the …
Number of citations: 10 www.sciencedirect.com
L Wang, M Liu, Y Zu, H Yao, C Wu, R Zhang… - European Journal of …, 2022 - Elsevier
… In parallel, 13 was synthesized from 78a through the analogous protocol described in Scheme 1, simply by replacing 79 with tert-butyl 2-bromopropanoate (87). …
Number of citations: 8 www.sciencedirect.com
D Pulickal Joseph - 2021 - researchspace.auckland.ac.nz
Development of sustainable antibacterial fibres for use in a range of applications has received great research interest in recent years due to increasing environmental concerns. This …
Number of citations: 0 researchspace.auckland.ac.nz
CJ Diehl, A Ciulli - Chemical Society Reviews, 2022 - pubs.rsc.org
… To introduce branching in α-position from ethers, alcohols generated as described above underwent S N 2 reaction with tert-butyl 2-bromopropanoate followed by reduction with LiAlH 4 …
Number of citations: 43 pubs.rsc.org
K Seipp, J Groß, AM Kiefer, G Erkel… - Journal of Natural …, 2023 - ACS Publications
… Its synthesis was achieved in a two-step sequence, commencing with the reaction of tert-butyl 2-bromopropanoate (22) and triphenylphosphine to form the phosphonium salt, which, …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.